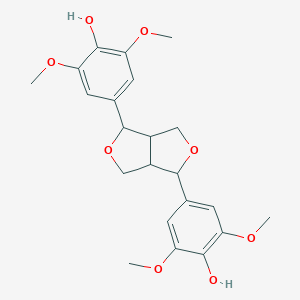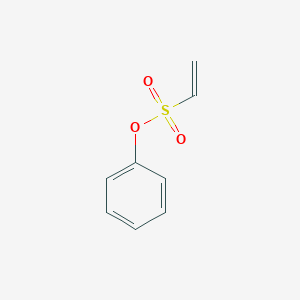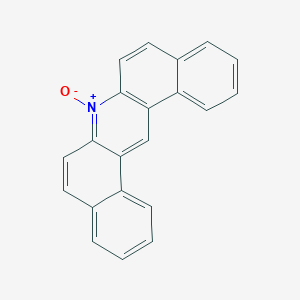
1,4-Dicyano-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dicyano-2-butene, commonly referred to as DCB, is an organic compound of the alkene family. It is a colorless liquid, with a boiling point of 72°C and a melting point of -66°C. DCB has a wide range of uses in the scientific, industrial, and pharmaceutical fields, due to its unique chemical properties. DCB is used as a solvent in organic synthesis, as a precursor in the synthesis of other compounds, and as an intermediate in the production of dyes and pharmaceuticals. In addition, DCB is used as a reagent in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Reactivity with π-Bonds : The reaction of certain compounds with butenes, including 1,4-Dicyano-2-butene, shows stereospecific addition and provides a route to new compounds like 1,2-Disilabenzene derivatives. These reactions are significant in exploring new synthetic pathways in organic chemistry (Kinjo et al., 2007).
Biostability in Poly(ether)urethanes : The use of butenediol, related to this compound, as chain extenders in poly(ether)urethane synthesis, enhances biostability. This is important for medical applications where material longevity and compatibility are critical (Hsu & Chen, 1999).
Formation from Vinyl Grignard Reagent : The efficient production of 1,4-disilyl-2-butenes from vinyl Grignard reagent and chlorosilanes, catalyzed by a titanocene complex, opens possibilities in organic synthesis and material science (Watabe et al., 2001).
Catalytic Reactions : The copper-catalyzed formation of this compound from butadiene illustrates the importance of catalysts in creating specific organic compounds, which could be used in various chemical industries (Waddan et al., 1989).
Theoretical Investigations : Computational studies on the cyclodehydration of diols, including compounds similar to this compound, provide insights into the mechanisms and energetics of such reactions, which are crucial for understanding and designing chemical processes (Fleisher et al., 2002).
Hydrogenation Processes : Research on the hydrogenation of 2-butyne-1,4-diol and its isomers over Pd catalysts reveals the roles of solvent, support, and proton in activity and product distribution, which is essential for industrial chemical synthesis (Musolino et al., 2003).
Selective Hydrogenation Studies : Investigations into the selective hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol using Raney® nickel catalysts contribute to the understanding of catalyst performance and reaction kinetics in chemical processes (Tanielyan et al., 2010).
Phase-Transfer Catalytic Reactions : The phase-transfer catalyzed nucleophilic displacement and isomerization of dichlorobutene mixtures to form 1,4-diesters of 2-butene demonstrates an important technique in organic synthesis (Zahalka et al., 1992).
Hydrogenation with Ammonia : The role of ammonia and catalyst pretreatment in the selective hydrogenation of 2-butyne-1,4 diol to cis-2-butene-1,4 diol provides insights into enhancing selectivity and efficiency in chemical reactions (Telkar et al., 2001).
Wirkmechanismus
Target of Action
1,4-Dicyano-2-butene is primarily used as an intermediate in organic synthesis Instead, it’s used to build more complex molecules during chemical synthesis .
Mode of Action
As an intermediate in organic synthesis, this compound can participate in various chemical reactions. Its mode of action depends on the specific reaction conditions and the other reactants present. For example, it can be synthesized from halogenated hydrocarbons and cyanamide under basic conditions .
Result of Action
The primary result of this compound’s action is the formation of more complex organic compounds. It’s used in the synthesis of dyes, plastic additives, and rubber additives . The specific results at the molecular and cellular level would depend on the properties of these synthesized compounds.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,4-Dicyano-2-butene can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Acetone", "Malononitrile", "Sodium ethoxide", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of acetone and malononitrile in the presence of sodium ethoxide to form 2,4-dicyano-3-pentanone", "Step 2: Decarboxylation of 2,4-dicyano-3-pentanone with sulfuric acid to form 1,4-dicyanobutadiene", "Step 3: Addition of sodium cyanide to 1,4-dicyanobutadiene to form 1,4-dicyano-2-butene", "Step 4: Purification of the product by washing with sodium hydroxide solution and recrystallization" ] } | |
CAS-Nummer |
1119-85-3 |
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
(Z)-hex-3-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1- |
InChI-Schlüssel |
BSVZXPLUMFUWHW-UPHRSURJSA-N |
Isomerische SMILES |
C(/C=C\CC#N)C#N |
SMILES |
C(C=CCC#N)C#N |
Kanonische SMILES |
C(C=CCC#N)C#N |
Andere CAS-Nummern |
18715-38-3 1119-85-3 |
Physikalische Beschreibung |
Tan crystalline solid; [MSDSonline] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key reactions 1,4-Dicyano-2-butene participates in?
A1: this compound readily reacts with transition metal complexes. For instance, it reacts with rhodium and iridium complexes to form dinuclear metal complexes bridged by cyanide groups []. Additionally, it serves as a reagent in the synthesis of carotenoidal compounds by condensing with polyene-aldehydes [].
Q2: Can this compound be used to synthesize other valuable compounds?
A2: Yes, this compound acts as a precursor for cyanoacetaldehyde production through ozonolysis []. This reaction pathway highlights its utility in organic synthesis.
Q3: How is this compound characterized structurally?
A3: While the provided abstracts don't detail specific spectroscopic data, they indicate characterization using techniques like ¹H-NMR, ¹³C-NMR, and infrared spectroscopy []. These techniques provide information about the compound's structure, bonding, and functional groups.
Q4: Are there any studies on the kinetics of reactions involving this compound?
A4: Yes, research exists on the proton transfer kinetics of this compound. Specifically, studies have investigated the general base-catalyzed detritiation of this compound-1-t in aqueous solutions [].
Q5: What are the potential applications of this compound in materials science?
A5: The provided abstracts primarily focus on synthetic and chemical aspects. Further research is needed to explore potential applications in materials science.
Q6: Are there any established methods for preparing this compound?
A6: The literature describes a method for producing this compound by reacting 1,2-dihalo-3-butene or 1,4-dihalo-2-butene with hydrocyanic acid []. This suggests a potential synthetic route for its preparation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



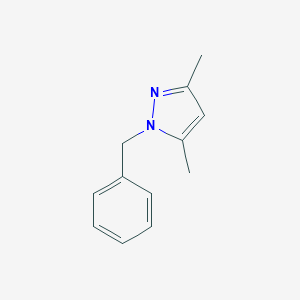

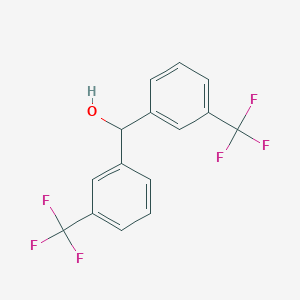

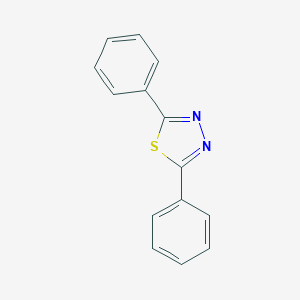




![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)
